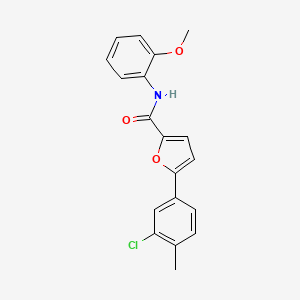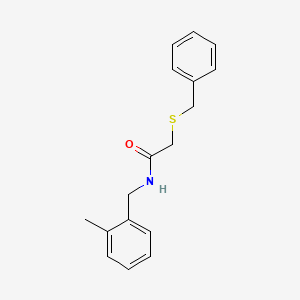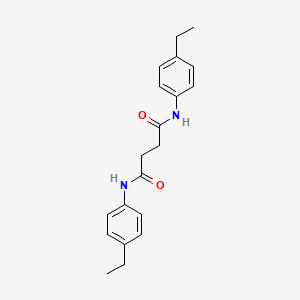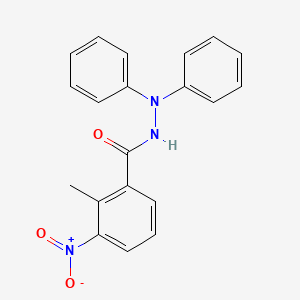
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as MBH, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In
Mecanismo De Acción
The mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood. However, studies have suggested that N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide may exert its anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. For example, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit low toxicity in vitro, making it a potentially safe compound for use in animal studies. However, there are also limitations to the use of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments. For example, the mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood, which may limit its potential applications. In addition, the low solubility of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in water may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of research could focus on the optimization of the synthesis method for N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, with the goal of increasing the yield and purity of the compound. Another area of research could focus on the development of new derivatives of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with improved properties, such as increased solubility or potency. In addition, further studies are needed to fully understand the mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential applications in various fields, including the pharmaceutical industry and biotechnology.
Métodos De Síntesis
The synthesis of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the condensation of 2-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. This reaction can be carried out using various methods, including refluxing in ethanol, microwave irradiation, and ultrasound-assisted synthesis. The yield of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide obtained through these methods varies, with the highest yield observed in the ultrasound-assisted synthesis method.
Aplicaciones Científicas De Investigación
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)10-18-19-17(20)16-11-21-14-8-4-5-9-15(14)22-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMAOMQUAIPBIT-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)


![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)






![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)